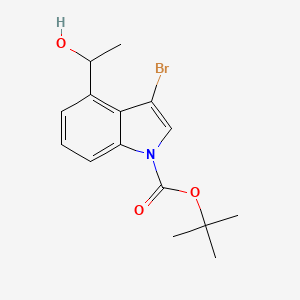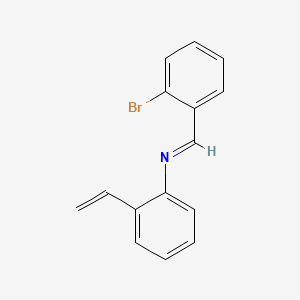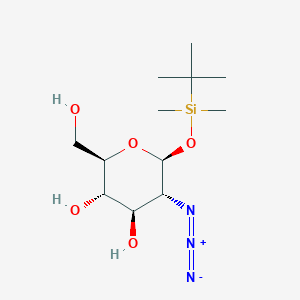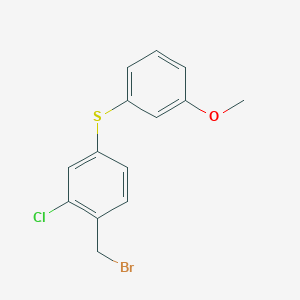
Sulfo-SMPB (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-SMPB (sodium) is a water-soluble, heterobifunctional crosslinker that contains N-hydroxysuccinimide ester and maleimide groups. These reactive groups allow for the covalent conjugation of amine- and sulfhydryl-containing molecules. Sulfo-SMPB (sodium) is commonly used in bioconjugation and protein labeling applications due to its ability to form stable thioether bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfo-SMPB (sodium) is synthesized by reacting succinimidyl 4-(N-maleimidophenyl)butyrate with sulfosuccinimidyl ester. The reaction typically occurs in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and is followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of Sulfo-SMPB (sodium) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then packaged in moisture-resistant containers to prevent hydrolysis and degradation .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-SMPB (sodium) undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Primary amines, sulfhydryl-containing molecules.
Major Products
The major products formed from these reactions are amide bonds and thioether bonds, which are stable and resistant to hydrolysis .
Aplicaciones Científicas De Investigación
Sulfo-SMPB (sodium) has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Employed in protein labeling, crosslinking, and the study of protein-protein interactions.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic assays.
Industry: Applied in the production of biosensors and other biotechnological devices.
Mecanismo De Acción
Sulfo-SMPB (sodium) exerts its effects through the covalent conjugation of amine- and sulfhydryl-containing molecules. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds. These reactions enable the formation of stable, covalent linkages between molecules, facilitating various bioconjugation and labeling applications .
Comparación Con Compuestos Similares
Similar Compounds
SMPB (succinimidyl 4-(N-maleimidophenyl)butyrate): Similar to Sulfo-SMPB (sodium) but not water-soluble.
Sulfo-EMCS (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another water-soluble crosslinker with similar reactive groups.
Uniqueness
Sulfo-SMPB (sodium) is unique due to its water solubility, which makes it suitable for aqueous bioconjugation reactions. Its ability to form stable thioether bonds and amide bonds under mild conditions further enhances its utility in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C18H15N2NaO9S |
|---|---|
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
sodium;1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C18H16N2O9S.Na/c21-14-8-9-15(22)19(14)12-6-4-11(5-7-12)2-1-3-17(24)29-20-16(23)10-13(18(20)25)30(26,27)28;/h4-9,13H,1-3,10H2,(H,26,27,28);/q;+1/p-1 |
Clave InChI |
LSZBIKKARBHBPA-UHFFFAOYSA-M |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)

![Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)



![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)


![L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)

